molecular formula C15H14O3S B1598404 ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 351003-39-9

ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate

Cat. No. B1598404
CAS RN: 351003-39-9
M. Wt: 274.3 g/mol
InChI Key: CKYQIEPRZRXATF-UHFFFAOYSA-N
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Description

“Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate” is a chemical compound with the molecular formula C15H14O3S . It has a molecular weight of 274.3 g/mol . The compound is also known by other names such as “Ethyl 8-methyl-4H-1-benzopyrano[4,3-b]thiophene-2-carboxylate” and "ETHYL 8-METHYL-4H-(1)-BENZOPYRANO(4,3-B)" .


Synthesis Analysis

The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group . Electrophilic substitution in 4H-thieno[3,2-c]chromene-2-carbaldehyde was shown to occur at the С-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C15H14O3S/c1-3-17-15(16)13-7-10-8-18-12-5-4-9(2)6-11(12)14(10)19-13/h4-7H,3,8H2,1-2H3 . The Canonical SMILES string is CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2 .


Chemical Reactions Analysis

Electrophilic substitution in 4H-thieno[3,2-c]chromene-2-carbaldehyde was shown to occur at the С-8 atom . Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol led to 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.3 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 274.06636548 g/mol . The topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 19 .

Mechanism of Action

Target of Action

The primary targets of Ethyl 8-methyl-4H-1Thiophene-based analogs, a category to which this compound belongs, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The exact mode of action of Ethyl 8-methyl-4H-1Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiophene derivatives have been found to inhibit kinases, enzymes that play a key role in signal transduction pathways .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 8-methyl-4H-1Given the wide range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways are affected . For example, anti-inflammatory thiophene derivatives may affect pathways related to inflammation, while anti-cancer derivatives may interfere with cell proliferation pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 8-methyl-4H-1Thiophene derivatives are generally known for their good bioavailability . The exact pharmacokinetic properties would depend on factors such as the compound’s chemical structure and the route of administration.

Result of Action

The molecular and cellular effects of Ethyl 8-methyl-4H-1Thiophene derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 8-methyl-4H-1

properties

IUPAC Name

ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-3-17-15(16)13-7-10-8-18-12-5-4-9(2)6-11(12)14(10)19-13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYQIEPRZRXATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404828
Record name Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate

CAS RN

351003-39-9
Record name Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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